molecular formula C16H34O3P+ B146843 Bis(2-ethylhexyl) phosphite CAS No. 3658-48-8

Bis(2-ethylhexyl) phosphite

Cat. No.: B146843
CAS No.: 3658-48-8
M. Wt: 305.41 g/mol
InChI Key: ZLMKQJQJURXYLC-UHFFFAOYSA-N
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Description

Bis(2-ethylhexyl) phosphite: is an organophosphorus compound with the molecular formula C16H35O3P . It is commonly used as a stabilizer in the production of polymers and as an antioxidant in various industrial applications. The compound is known for its ability to scavenge free radicals and prevent the degradation of materials, making it valuable in the manufacturing of plastics and other synthetic materials .

Mechanism of Action

Target of Action

Bis(2-ethylhexyl) phosphite, also known as HDEHP or HDEHPA, is an organophosphorus compound . It is primarily used as a lubricant additive, antiwear additive, and surfactant . The primary targets of this compound are the components of the systems where it is applied, such as metal surfaces in the case of lubricant and antiwear applications .

Mode of Action

The compound interacts with its targets by forming a protective layer on the surfaces, reducing friction and wear . In its role as a surfactant, it reduces surface tension, enhancing the spreading and wetting properties of liquids .

Biochemical Pathways

It’s known that the compound can facilitate the transport of chromium (iii) through activated composite membranes .

Result of Action

The primary result of this compound’s action is the reduction of friction and wear in mechanical systems, and the enhancement of liquid properties in its role as a surfactant . In the context of metal extraction, it aids in the separation and extraction of metals like rare earth elements and uranium .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, temperature can affect its viscosity and, consequently, its effectiveness as a lubricant . Furthermore, its stability could be affected by exposure to air and light, necessitating storage in a cool, dark environment .

Disclaimer: This information is based on the current understanding and usage of this compound in industrial applications. The compound may have different effects in biological systems, and caution is advised when handling and using the compound due to its potential for causing skin and eye irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) phosphite can be synthesized through the reaction of phosphorus trichloride with 2-ethylhexanol. The reaction typically involves the following steps:

Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar methods. The process involves the use of large reaction vessels and continuous monitoring of reaction conditions to ensure high yield and purity. The industrial production process may also include additional steps such as solvent extraction and filtration to remove impurities .

Chemical Reactions Analysis

Types of Reactions: Bis(2-ethylhexyl) phosphite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Bis(2-ethylhexyl) phosphite is used as a stabilizer in the production of polymers, preventing degradation and extending the lifespan of plastic materials. It is also used as an antioxidant in various chemical processes .

Biology and Medicine: The compound has been investigated for its potential use in drug delivery systems and as a component in biomedical materials. Its ability to scavenge free radicals makes it a candidate for reducing oxidative stress in biological systems .

Industry: In industrial applications, this compound is used as a corrosion inhibitor, lubricant additive, and metal extractant. It is involved in the solvent extraction of uranium salts and rare earth metals, making it valuable in the mining and metallurgical industries .

Comparison with Similar Compounds

    Bis(2-ethylhexyl) phosphate: An organophosphorus compound used as a plasticizer and metal extractant.

    Di(2-ethylhexyl) phosphite: Similar in structure and used as a stabilizer in polymers.

    Tris(2-ethylhexyl) phosphate: Used as a flame retardant and plasticizer.

Uniqueness: Bis(2-ethylhexyl) phosphite is unique in its specific antioxidant properties and its ability to stabilize free radicals. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both industrial and scientific research .

Properties

IUPAC Name

bis(2-ethylhexoxy)-oxophosphanium
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InChI

InChI=1S/C16H34O3P/c1-5-9-11-15(7-3)13-18-20(17)19-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1
Source PubChem
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InChI Key

ZLMKQJQJURXYLC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCCCC(CC)CO[P+](=O)OCC(CC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H34O3P+
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DSSTOX Substance ID

DTXSID2044927
Record name Bis(2-ethylhexyl) phosphonate
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Molecular Weight

305.41 g/mol
Source PubChem
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Physical Description

Liquid, Colorless liquid; Insoluble in water; [HSDB]
Record name Phosphonic acid, bis(2-ethylhexyl) ester
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Record name Bis(2-ethylhexyl) hydrogen phosphite
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Boiling Point

150 °C at 1 mm Hg, Boiling point: 309 °C (Extrapolated)
Record name BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE
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Solubility

Insoluble in water, hydrolyzes very slowly; miscible with most common organic solvents
Record name BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE
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Density

0.93 g/cu cm at 25 °C
Record name BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE
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Vapor Density

Vapor specific gravity: 10.6
Record name BIS(2-ETHYLHEXYL) HYDROGEN PHOSPHITE
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Vapor Pressure

0.000058 [mmHg], 0.000058 mm Hg at 25 °C
Record name Bis(2-ethylhexyl) hydrogen phosphite
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Color/Form

Mobile, colorless liquid

CAS No.

3658-48-8
Record name Bis(2-ethylhexyl) hydrogen phosphite
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: Why is Bis(2-ethylhexyl) phosphite used as a simulant for chemical warfare agents?

A1: this compound is structurally similar to VX, a potent nerve agent. [, ] This similarity allows researchers to study the behavior and reactions of the simulant in a safer environment, providing valuable insights into the potential decontamination and degradation pathways of actual chemical weapons.

Q2: What are the advantages of using ionic liquids to study this compound reactions?

A2: The papers highlight several advantages of using ionic liquids as solvents in these reactions: [, ]

    Q3: How was this compound analyzed in these studies?

    A3: The researchers employed a combination of analytical techniques to identify and quantify this compound and its reaction products. These included:

    • LC/MS-TOF (Liquid Chromatography/Mass Spectrometry-Time of Flight): This method separates the components of the reaction mixture and then identifies them based on their mass-to-charge ratio. []
    • GC/MS (Gas Chromatography/Mass Spectrometry): Similar to LC/MS, but uses a gas as the mobile phase, suitable for volatile compounds. []

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